molecular formula C12H16N4 B1507809 4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile CAS No. 1245646-64-3

4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile

Cat. No.: B1507809
CAS No.: 1245646-64-3
M. Wt: 216.28 g/mol
InChI Key: QXKAKPHYFABUJS-UHFFFAOYSA-N
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Description

4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol It is a derivative of picolinonitrile, featuring a piperazine ring substituted with a methyl group

Preparation Methods

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile typically involves the reaction of 4-chloromethylpicolinonitrile with 4-methylpiperazine under specific conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be further functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of molecules that can target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile can be compared with other similar compounds, such as:

    4-((4-Methylpiperazin-1-yl)methyl)pyridine: Similar structure but with different functional groups, leading to variations in chemical reactivity and biological activity.

    4-((4-Methylpiperazin-1-yl)methyl)benzonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)10-11-2-3-14-12(8-11)9-13/h2-3,8H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAKPHYFABUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734670
Record name 4-[(4-Methylpiperazin-1-yl)methyl]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-64-3
Record name 4-[(4-Methylpiperazin-1-yl)methyl]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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